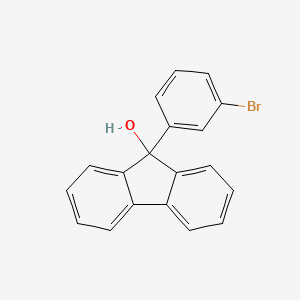
9-(3-bromophenyl)-9H-Fluoren-9-ol
描述
Fluorene is a polycyclic aromatic hydrocarbon comprising of two benzene rings fused with a central cyclopentene ring. Substituting fluorene with bromophenyl groups could potentially alter its properties and make it useful for various applications .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions . The exact method would depend on the specific substituents and their positions.Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of such a compound would depend on the nature of the substituents and the positions they occupy on the fluorene ring. Bromine is a good leaving group, so it might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally .科学研究应用
-
Pharmacological Applications
- Application : 9H-Carbazole and its derivatives, including 9-(3-Bromophenyl)-9H-carbazole, have versatile pharmacological applications.
- Methods : Bacteria capable of utilizing biphenyl have been studied for their ability to produce hydroxylated 9H-carbazole metabolites.
- Results : This indicates potential uses in pharmaceuticals.
-
Crystal Structures and Molecular Interactions
- Application : Studies on the crystal structures of similar 9H-carbazole derivatives have been conducted to understand their molecular interactions.
- Methods : These findings are critical in material science and chemistry for the development of new materials with specific properties.
- Results : The results of these studies are used in the development of new materials.
-
Luminescence and Thermal Properties
- Application : Research into biphenyl carbazole derivatives has revealed insights into their luminescent and thermal properties.
- Methods : Such properties are essential for applications in materials science, particularly in the development of novel lighting and display technologies.
- Results : The results of these studies are used in the development of novel lighting and display technologies.
-
Synthesis and Applications in Organic Chemistry
- Application : Various synthetic approaches to obtain 9H-carbazoles have been explored, demonstrating the versatility of this compound in organic synthesis.
- Methods : These methods are crucial for the production of specialized chemicals and materials.
- Results : The results of these studies are used in the production of specialized chemicals and materials.
-
Antimicrobial Properties
- Application : Some derivatives of 9H-carbazole have been investigated for their antimicrobial activities.
- Methods : These studies highlight the potential of 9-(3-Bromophenyl)-9H-carbazole in developing new antimicrobial agents.
- Results : The results of these studies are used in the development of new antimicrobial agents.
-
Electroluminescent Applications
- Application : 9H-Carbazole derivatives have been used to create materials for electroluminescent applications.
- Methods : Particularly in the development of organic light-emitting diodes (OLEDs).
- Results : This suggests potential uses of 9-(3-Bromophenyl)-9H-carbazole in display technology and lighting.
-
Industrial Testing Applications
- Application : This compound is used in various industrial testing applications .
- Methods : The specific methods of application can vary widely depending on the industry and the specific tests being conducted .
- Results : The outcomes of these tests can provide valuable data for improving industrial processes and products .
-
Molecular Biology Methods
-
Production Applications
-
PCR and qPCR
-
Organic Synthesis
- Application : This compound could be used in the synthesis of other organic compounds .
- Methods : These methods could involve various chemical reactions using this compound as a starting material .
- Results : The results could lead to the production of new organic compounds with potential applications in various fields .
-
Material Development
- Application : This compound could be used in the development of new materials .
- Methods : These methods could involve various chemical processes to create materials with specific properties .
- Results : The results could lead to the creation of new materials with potential applications in various industries .
-
Chemical Testing
- Application : This compound is used in various chemical testing applications .
- Methods : The specific methods of application can vary widely depending on the industry and the specific tests being conducted .
- Results : The outcomes of these tests can provide valuable data for improving industrial processes and products .
-
Biochemical Research
- Application : It has potential applications in biochemical research methods .
- Methods : These methods could involve the use of this compound in various biological assays or experiments .
- Results : The results of these studies could provide insights into biological processes at the biochemical level .
-
Manufacturing Processes
-
Genetic Research
-
Organic Compound Synthesis
- Application : This compound could be used in the synthesis of other organic compounds .
- Methods : These methods could involve various chemical reactions using this compound as a starting material .
- Results : The results could lead to the production of new organic compounds with potential applications in various fields .
-
Material Science Research
- Application : This compound could be used in the development of new materials .
- Methods : These methods could involve various chemical processes to create materials with specific properties .
- Results : The results could lead to the creation of new materials with potential applications in various industries .
安全和危害
属性
IUPAC Name |
9-(3-bromophenyl)fluoren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO/c20-14-7-5-6-13(12-14)19(21)17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGUBHXRUOJAMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=CC=C4)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299292 | |
| Record name | 9-(3-Bromophenyl)-9H-fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601299292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-bromophenyl)-9H-Fluoren-9-ol | |
CAS RN |
1086641-47-5 | |
| Record name | 9-(3-Bromophenyl)-9H-fluoren-9-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086641-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(3-Bromophenyl)-9H-fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601299292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



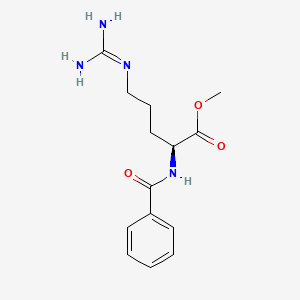
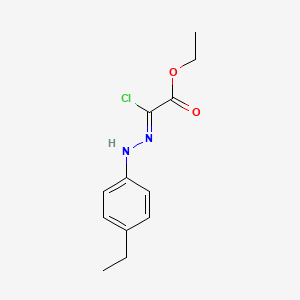
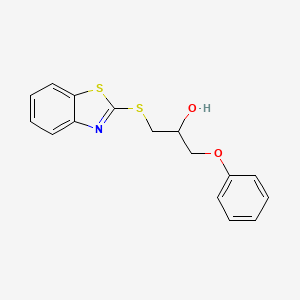
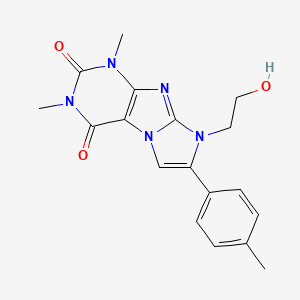
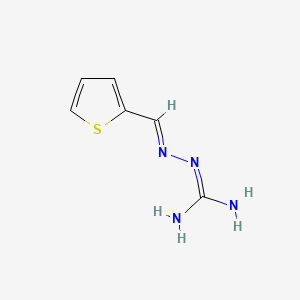
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate](/img/structure/B1661844.png)
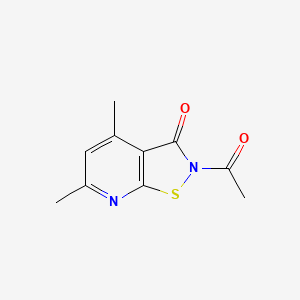
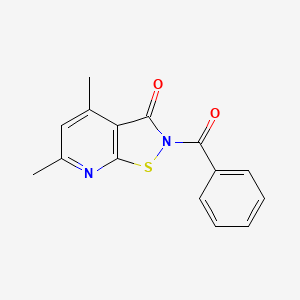
![N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B1661848.png)
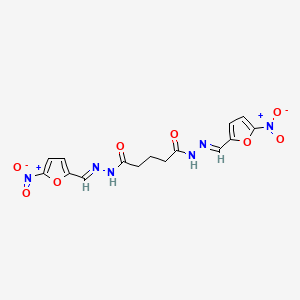
![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)

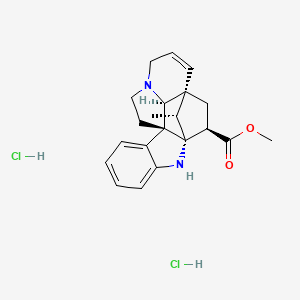
![Benzenesulfonamide, N-[1-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B1661855.png)